2-Cyclopentylpyridine

Catalog No.
S15835263
CAS No.
56657-02-4
M.F
C10H13N
M. Wt
147.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclopentylpyridine

CAS Number

56657-02-4

Product Name

2-Cyclopentylpyridine

IUPAC Name

2-cyclopentylpyridine

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

InChI

InChI=1S/C10H13N/c1-2-6-9(5-1)10-7-3-4-8-11-10/h3-4,7-9H,1-2,5-6H2

InChI Key

WXUPVTVNHHJDGI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC=CC=N2

2-Cyclopentylpyridine is a 2-alkyl-substituted heterocyclic building block characterized by its moderate steric bulk and distinct conformational flexibility. Commercially procured primarily as a specialized ligand for transition-metal catalysis and as a precursor for sp3-rich pharmaceutical scaffolds, it bridges the gap between smaller acyclic alkylpyridines and bulkier, rigid analogs. Its primary value lies in its tunable steric profile, which promotes the formation of highly active monoligated metal species while maintaining substrate accessibility, and its robust processability in downstream hydrogenation and electrochemical reduction workflows [1].

Substituting 2-cyclopentylpyridine with close analogs like 2-cyclohexylpyridine or 2-isopropylpyridine frequently compromises process yields and catalytic efficiency. In transition-metal catalysis, the rigid chair conformation of a cyclohexyl group can impose excessive steric hindrance, impeding substrate coordination and lowering turnover frequencies, whereas the acyclic isopropyl group incurs a higher entropic penalty upon metal binding. Furthermore, in synthetic scale-up, the specific ring strain and lipophilicity of the cyclopentyl group directly impact Grignard cross-coupling efficiencies and downstream hydrogenation chemoselectivity. Consequently, generic substitution alters the delicate steric-electronic balance required for optimal active-site geometry and reproducible precursor conversion [1].

Precursor Synthesis Efficiency via Kumada Cross-Coupling

In the synthesis of 2-cycloalkylpyridines via Kumada cross-coupling of 2-bromopyridine with the corresponding Grignard reagents, the ring size of the alkyl group significantly impacts the isolated yield. 2-Cyclopentylpyridine is generated in an 80% yield, whereas the bulkier 2-cyclohexylpyridine analog achieves only a 72% yield under identical conditions. This 8% absolute increase in yield reflects the lower steric impedance of the cyclopentylmagnesium bromide during the transmetalation and reductive elimination steps [1].

Evidence DimensionIsolated yield in Kumada cross-coupling with 2-bromopyridine
Target Compound Data80% yield (2-Cyclopentylpyridine)
Comparator Or Baseline72% yield (2-Cyclohexylpyridine)
Quantified Difference+8% absolute yield improvement
ConditionsNi(dppp)Cl2 catalyst, THF, fresh Grignard reagent

Higher coupling efficiencies directly translate to lower raw material costs and reduced byproduct remediation during large-scale procurement and scaffold synthesis.

Downstream Hydrogenation for sp3-Enriched Scaffolds

2-Cyclopentylpyridine serves as a highly efficient precursor for sp3-enriched piperidine cores used in neurodegenerative and COPD therapeutics (e.g., Nrf2 regulators). Catalytic hydrogenation using PtO2 under a hydrogen atmosphere cleanly reduces the pyridine ring, affording the corresponding 2-cyclopentylpiperidine hydrochloride salt in a 65% isolated yield. In contrast, attempting similar reductions on aryl-substituted analogs like 2-phenylpyridine often results in competing over-reduction of the aryl ring or poor chemoselectivity, necessitating more complex protecting group strategies [1].

Evidence DimensionChemoselective hydrogenation yield to piperidine core
Target Compound Data65% isolated yield of the target hydrochloride salt
Comparator Or Baseline2-Phenylpyridine (prone to mixed aryl/pyridine reduction)
Quantified DifferenceClean >60% yield without the chemoselectivity penalties of aryl analogs
ConditionsPtO2 catalyst, HCl in dioxane, ethanol solvent, H2 atmosphere, 4h

Reliable, single-step saturation of the heterocycle is critical for medicinal chemists procuring building blocks for complex, sp3-rich drug candidates.

Electrochemical Reduction Compatibility

For sustainable synthetic routes avoiding high-pressure hydrogen, 2-cyclopentylpyridine demonstrates excellent compatibility with electrochemical reduction. When reduced on lead (Pb) electrodes in dilute sulfuric acid, it cleanly converts to 1-methyl-2-cyclopentylpiperidine derivatives without side-chain degradation. Conversely, alkenyl-substituted analogs (such as 2-isopropenylpyridine) undergo competing reduction of the unsaturated side chain, leading to complex product mixtures and lower isolated yields of the target piperidine [1].

Evidence DimensionChemoselectivity in electrolytic reduction
Target Compound Data100% side-chain stability (fully saturated cyclopentyl group)
Comparator Or Baseline2-Alkenylpyridines (e.g., 2-isopropenylpyridine, which undergo side-chain reduction)
Quantified DifferenceComplete avoidance of side-chain reduction byproducts
ConditionsPb electrode, dilute H2SO4, subsequent alkalization and steam distillation

Procurement of a fully saturated cycloalkylpyridine ensures predictable, high-purity profiles in advanced electrochemical flow-chemistry setups.

Bulky Ligand Design for Palladium/Nickel Cross-Coupling

Due to its moderate and conformationally flexible steric hindrance, 2-cyclopentylpyridine is a highly effective ligand choice for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Heck). It promotes the formation of highly active monoligated metal species without the excessive steric blocking seen with 2-cyclohexylpyridine, making it highly suitable for coupling sterically demanding substrates [1].

Scaffold Synthesis for Nrf2 Pathway Activators

The compound is a proven, high-yielding precursor for 2-cyclopentylpiperidine derivatives via PtO2-catalyzed hydrogenation. This makes it a critical procurement target for medicinal chemistry programs developing biaryl pyrazole Nrf2 regulators for neurodegenerative diseases (like Parkinson's and Alzheimer's) and COPD [2].

Precursor for Electrochemical Alkaloid Synthesis

Leveraging its stability under electrolytic reduction conditions, 2-cyclopentylpyridine is highly suited for green chemistry workflows. It can be cleanly reduced on Pb electrodes to form complex piperidine alkaloids without the need for hazardous high-pressure hydrogenation equipment or the chemoselectivity issues associated with unsaturated analogs [3].

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Exact Mass

147.104799419 g/mol

Monoisotopic Mass

147.104799419 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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